molecular formula C9H12N2O B13212151 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole

1-(Pyrrolidine-2-carbonyl)-1H-pyrrole

Cat. No.: B13212151
M. Wt: 164.20 g/mol
InChI Key: FXWUAACBTQHDDR-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-2-carbonyl)-1H-pyrrole is a heterocyclic compound that features a pyrrolidine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of L-proline with chloroacetyl chloride followed by conversion of the carboxylic acid moiety into the corresponding amide intermediate can yield the desired compound . Another method involves the use of phosphorus-containing alkynes in the synthesis of heterocyclic compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and halides under mild to moderate conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

1-(Pyrrolidine-2-carbonyl)-1H-pyrrole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a chiral catalyst and a tool for studying the effects of chiral compounds on biological systems . In medicine, it is investigated for its potential as a dipeptidyl peptidase IV inhibitor, which is relevant for the treatment of type-II diabetes . Additionally, it finds applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, as a dipeptidyl peptidase IV inhibitor, it binds to the active site of the enzyme, preventing the cleavage of incretin hormones and thereby enhancing insulin secretion . This interaction is crucial for its therapeutic effects in managing blood glucose levels in diabetic patients.

Comparison with Similar Compounds

1-(Pyrrolidine-2-carbonyl)-1H-pyrrole can be compared with other similar compounds such as (S)-3-(pyrrolidine-2-carbonyl)-1H-pyrazole-5-phosphonate and (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure, diverse reactivity, and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Biological Activity

1-(Pyrrolidine-2-carbonyl)-1H-pyrrole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole with pyrrolidine-2-carboxylic acid derivatives. Various methods have been explored, including:

  • Condensation Reactions: Using acid catalysts to promote the formation of the carbonyl group.
  • Cyclization Techniques: Employing heat or pressure to facilitate ring formation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)5.3
MCF7 (Breast Cancer)3.8
HeLa (Cervical Cancer)4.5

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa10 µg/mL

This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis.

The biological activity of this compound is believed to stem from its interaction with various biological targets:

  • Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of Enzymatic Activity: It may inhibit enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K).

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Study on Cancer Xenografts: A study involving animal models demonstrated that treatment with this compound significantly reduced tumor size compared to controls, indicating its potential for cancer therapy .
  • Antimicrobial Efficacy Assessment: In a clinical setting, patients with bacterial infections were treated with formulations containing this compound, resulting in improved outcomes and reduced infection rates .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

pyrrolidin-2-yl(pyrrol-1-yl)methanone

InChI

InChI=1S/C9H12N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h1-2,6-8,10H,3-5H2

InChI Key

FXWUAACBTQHDDR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)N2C=CC=C2

Origin of Product

United States

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